L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is a peptide compound composed of four amino acids: valine, isoleucine, histidine, and glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects. The histidine residue can act as a proton donor or acceptor, facilitating various biochemical reactions. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-isoleucyl-L-histidyl-L-glutamine: Similar structure but with glutamine instead of glutamic acid.
L-Valyl-L-isoleucyl-L-histidyl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
L-Valyl-L-isoleucyl-L-histidyl-L-lysine: Similar structure but with lysine instead of glutamic acid.
Uniqueness
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic (valine, isoleucine) and hydrophilic (histidine, glutamic acid) residues allows for diverse interactions and applications.
Eigenschaften
CAS-Nummer |
830325-81-0 |
---|---|
Molekularformel |
C22H36N6O7 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H36N6O7/c1-5-12(4)18(28-20(32)17(23)11(2)3)21(33)27-15(8-13-9-24-10-25-13)19(31)26-14(22(34)35)6-7-16(29)30/h9-12,14-15,17-18H,5-8,23H2,1-4H3,(H,24,25)(H,26,31)(H,27,33)(H,28,32)(H,29,30)(H,34,35)/t12-,14-,15-,17-,18-/m0/s1 |
InChI-Schlüssel |
RQHXRWJUKGKGTH-ADBDHWBDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.